molecular formula C20H33NO6 B4003246 N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4003246
M. Wt: 383.5 g/mol
InChI Key: GPPUCSIJAXLTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . The reaction conditions often require a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the corresponding alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine stands out due to its combination of functional groups, which confer unique reactivity and interaction profiles. The presence of both phenoxy and methoxy groups, along with the amine functionality, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.

Properties

IUPAC Name

N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15-8-9-16(18(2,3)4)17(14-15)21-13-7-11-19-10-6-12-20-5;3-1(4)2(5)6/h8-9,14,19H,6-7,10-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPUCSIJAXLTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 2
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 3
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 4
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[3-(2-tert-butyl-5-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.